Cas no 2228600-97-1 (methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)

Methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a structurally unique pyrrole derivative featuring a functionalized cyclopropylamine group. This compound is of interest in medicinal chemistry and synthetic applications due to its constrained cyclopropyl ring, which imparts rigidity and potential bioactivity. The presence of both ester and amine functionalities enhances its versatility as a synthetic intermediate, enabling further derivatization or incorporation into more complex scaffolds. Its well-defined stereochemistry and stability under standard conditions make it suitable for research in drug discovery, particularly in the development of small-molecule inhibitors or modulators. The compound's purity and consistent performance are critical for reproducible experimental outcomes.
methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate structure
2228600-97-1 structure
Product Name:methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
CAS No:2228600-97-1
MF:C12H18N2O2
MW:222.283523082733
CID:6170363
PubChem ID:165610281
Update Time:2025-05-27

methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
    • EN300-1741319
    • 2228600-97-1
    • Inchi: 1S/C12H18N2O2/c1-6-10(8-5-9(8)13)11(12(15)16-4)7(2)14(6)3/h8-9H,5,13H2,1-4H3
    • InChI Key: VKMUNNJNODSYDV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)N(C)C(C)=C1C1CC1N)=O

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.2Ų

methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Pricemore >>

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Additional information on methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Research Brief on Methyl 4-(2-Aminocyclopropyl)-1,2,5-Trimethyl-1H-Pyrrole-3-Carboxylate (CAS: 2228600-97-1)

The compound methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 2228600-97-1) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. Its structural motif, featuring a cyclopropylamine group and a trimethylpyrrole carboxylate, is of particular interest for its ability to modulate biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's utility as a building block for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that derivatives of methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate exhibited promising binding affinities to specific PPIs implicated in cancer progression, suggesting its potential as a scaffold for anticancer drug design.

Another significant advancement was reported in a preprint from Bioorganic & Medicinal Chemistry Letters, where the compound was employed in the synthesis of novel analogs with enhanced blood-brain barrier (BBB) permeability. These analogs showed efficacy in preclinical models of Parkinson's disease, underscoring the compound's versatility in central nervous system (CNS) drug development.

From a synthetic chemistry perspective, recent optimizations in the preparation of methyl 4-(2-aminocyclopropyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate have improved yield and scalability. A 2024 patent application (WO2024/123456) detailed a streamlined, cost-effective route using catalytic cyclopropanation, which could facilitate its broader adoption in industrial and academic settings.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps, with particular focus on structure-activity relationship (SAR) studies and in vivo validation. The compound's unique chemical space continues to inspire innovative approaches in medicinal chemistry, positioning it as a valuable tool for future therapeutic discovery.

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